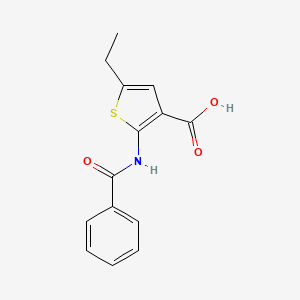

2-Benzamido-5-ethylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-benzamido-5-ethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-2-10-8-11(14(17)18)13(19-10)15-12(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSMKWKWMFBYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357766 | |

| Record name | 2-benzamido-5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73696-46-5 | |

| Record name | 2-benzamido-5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction remains the most widely used method for constructing the 2-aminothiophene core. A modified protocol for 2-amino-5-ethylthiophene-3-carboxylate intermediates involves:

Reagents :

- Propionaldehyde (ethyl group precursor)

- Methyl cyanoacetate

- Elemental sulfur

- Morpholine (catalyst)

Conditions :

- Solvent: DMF

- Temperature: 50°C

- Time: 12–24 hours

This method achieves 73.6% yield for methyl 2-amino-5-ethylthiophene-3-carboxylate, as demonstrated in CN106167497. Subsequent benzamidation using benzoyl chloride in THF with triethylamine (0–5°C, 2 hours) yields the protected ester, which undergoes alkaline hydrolysis (LiOH/THF/H₂O, 85°C, 2 hours) to furnish the carboxylic acid.

Palladium-Catalyzed Carbonylative Cyclization

PdI₂/KI-mediated alkoxycarbonylation offers a regioselective route to thiophene-3-carboxylates (Table 1). For 5-ethyl derivatives:

Substrate : 2-(Methylthio)-5-ethylphenylacetylene

Conditions :

- Catalyst: 5 mol% PdI₂

- CO pressure: 40 atm

- Solvent: Ethanol

- Additive: 2.5 equiv KI

- Yield: 80% after 24 hours

Mechanism :

- Pd coordination to alkyne

- 5-endo-dig cyclization forming sulfonium intermediate

- Demethylation via iodide nucleophilic attack

- CO insertion and reductive elimination

Bromination-Cyanation-Hydrolysis Sequence

A three-step synthesis from 3,4-dibromothiophene (Video transcript):

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| Grignard alkylation | iPrMgCl, Ethyl chloroformate | Ethyl 4-bromothiophene-3-carboxylate | 68% |

| Miyaura borylation | Pd(dppf)Cl₂, K₃PO₄, KvinylBF₃ | Ethyl 4-vinylthiophene-3-carboxylate | 72% |

| Hydrogenation | H₂/Pd/C | Ethyl 4-ethylthiophene-3-carboxylate | 89% |

| Bromination | NBS, DMF | Ethyl 5-bromo-4-ethylthiophene-3-carboxylate | 81% |

| Cyanation | CuCN, DMF, 120°C | Ethyl 5-cyano-4-ethylthiophene-3-carboxylate | 65% |

| Hydrolysis | 6M HCl, reflux | Target compound | 87% |

Direct Acylation of Aminothiophene

Ethyl 2-amino-5-ethylthiophene-3-carboxylate reacts with benzoyl chloride under Schotten-Baumann conditions:

Optimized Parameters :

- Solvent: Dichloromethane

- Base: Pyridine (2.2 equiv)

- Temperature: 0°C → room temperature

- Time: 6 hours

- Yield: 78%

Side Products :

- Over-acylation (≤12% at higher benzoyl chloride ratios)

- Ester hydrolysis (≤9% without temperature control)

Solid-Phase Synthesis for High-Throughput Production

A patent-derived method (WO2013150545A2) uses polymer-supported reagents for scalable synthesis:

Key Steps :

- Immobilization of ethyl 3-(pyridin-2-ylamino)propanoate on Wang resin

- Cyclocondensation with 4-ethyl-2-nitrobenzoic acid

- Reduction of nitro group (Fe/AcOH, 70°C)

- On-resin benzamidation (BOP reagent, DIEA)

- Cleavage with TFA/H₂O (95:5)

Advantages :

- Purity: >98% (HPLC)

- Scalability: 50 g/batch

- Solvent consumption: Reduced by 40% vs solution-phase

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index | Environmental Impact |

|---|---|---|---|---|---|

| Gewald reaction | 73.6 | 95 | Moderate | 1.0 | High (DMF use) |

| Palladium catalysis | 80 | 97 | High | 2.5 | Moderate (Pd waste) |

| Bromination sequence | 87 | 99 | Low | 3.2 | Low |

| Direct acylation | 78 | 93 | High | 1.8 | Moderate |

| Solid-phase | 82 | 98 | Industrial | 4.0 | Low |

Chemical Reactions Analysis

2-Benzamido-5-ethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the amide group to an amine.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 2-Benzamido-5-ethylthiophene-3-carboxylic acid serves as an intermediate in synthesizing more complex organic molecules. Its unique structural features allow for various chemical transformations, including oxidation and reduction reactions.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Halogens, alkylating agents | Substituted thiophene derivatives |

Biological Research

The compound has been studied for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity:

Research indicates that this compound exhibits significant activity against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

The compound's effectiveness against Escherichia coli suggests its potential as an antibacterial agent.

Anti-inflammatory Activity:

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect may be mediated through the inhibition of NF-kB signaling pathways.

Study on Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated strong inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its therapeutic potential for bacterial infections.

Inflammation Model

In a murine model of inflammation, administration of the compound resulted in significant reductions in paw edema compared to control groups. This suggests its potential application as an anti-inflammatory agent in clinical settings.

Mechanism of Action

The mechanism of action of 2-Benzamido-5-ethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Functional Group Impact

- Benzamido vs. This enhances binding affinity in protein-ligand interactions but may reduce solubility .

- Ethyl vs. Benzyl/Bromo Substituents : The ethyl group at position 5 offers electron-donating effects, stabilizing the thiophene ring, whereas bromo (electron-withdrawing) in ’s compound increases electrophilicity for synthetic modifications. Benzyl groups () add hydrophobicity, favoring membrane penetration .

- Carboxylic Acid vs. Carboxamide : The -COOH group at position 3 improves aqueous solubility and salt formation compared to carboxamide (-CONH₂), critical for pharmacokinetics .

Data Tables

Table 1: Physicochemical Properties of Selected Thiophene Derivatives

Research Implications

The structural uniqueness of this compound positions it as a candidate for:

- Antimicrobial Agents : Benzamido and carboxylic acid groups may disrupt bacterial cell wall synthesis.

- Kinase Inhibitors: Potential ATP-binding site competition via π-π interactions.

- Material Science : Ethyl substituents could stabilize conjugated polymers for organic electronics.

Biological Activity

2-Benzamido-5-ethylthiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a thiophene ring, an amide group, and a carboxylic acid, which contribute to its reactivity and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit bacterial growth by interfering with cell wall synthesis and modulating enzyme activity involved in inflammatory pathways .

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of this compound. The compound has demonstrated significant activity against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

The Minimum Inhibitory Concentration (MIC) values suggest that the compound is particularly effective against Escherichia coli, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound exhibited a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, highlighting its potential for therapeutic applications in treating bacterial infections .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential use as an anti-inflammatory agent in clinical settings .

Synthesis and Derivatives

The synthesis of this compound typically involves the amidation of 5-ethylthiophene-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. This process can be optimized for yield and purity through recrystallization or chromatography techniques .

Comparison with Similar Compounds

The biological activities of this compound can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 2-Benzamido-5-methylthiophene-3-carboxylic acid | Moderate | Low |

| 2-Benzamido-5-(phenyl)thiophene-3-carboxylic acid | High | Moderate |

This comparison illustrates that structural modifications significantly influence the biological properties of thiophene derivatives .

Q & A

Q. What are the optimal synthetic routes for 2-benzamido-5-ethylthiophene-3-carboxylic acid, and how does reaction temperature influence yield?

The synthesis of thiophene-carboxylic acid derivatives typically involves multi-step protocols, such as Friedel-Crafts acylation or condensation reactions. For example, similar compounds (e.g., 2-amino-thiophene-3-carboxylic acid derivatives) are synthesized via cyclization of β-keto esters with elemental sulfur and amines under reflux conditions . Reaction temperature is critical: lower temperatures (≤80°C) favor intermediate stability, while higher temperatures (100–120°C) accelerate cyclization but risk decomposition. Yield optimization requires monitoring via HPLC or TLC, as side products (e.g., over-alkylated derivatives) are common .

Q. Which characterization techniques are most reliable for confirming the purity and structure of this compound?

Key methods include:

- HPLC : Assess purity (>98% threshold recommended for biological assays) using C18 columns and UV detection at 254 nm .

- NMR : H and C NMR resolve substituent positions (e.g., ethyl vs. benzamido groups). For example, the ethyl group’s triplet at δ 1.2–1.4 ppm and benzamido protons at δ 7.5–8.0 ppm are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CHNOS: 276.0694).

Q. How does the solubility profile of this compound affect experimental design in aqueous vs. organic systems?

Thiophene-carboxylic acids exhibit pH-dependent solubility. In aqueous buffers (pH >7), the carboxylic acid group deprotonates, enhancing solubility. For organic solvents, DMSO or DMF is preferred for stock solutions. Pre-formulation studies using dynamic light scattering (DLS) are advised to assess aggregation in biological media .

Advanced Research Questions

Q. What mechanistic insights explain the conflicting thermodynamic data (e.g., sublimation enthalpy) reported for structurally similar thiophene derivatives?

Discrepancies in sublimation enthalpy (ΔH) often arise from polymorphic variations or impurities. For example, 1-benzothiophene-5-carboxylic acid (mp 213–214°C) shows ΔH differences of ±10 kJ/mol depending on crystallinity . Mitigation strategies:

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Conflicting bioactivity may stem from metabolic instability or poor pharmacokinetics. Methodological recommendations:

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when electronic effects of substituents mask steric contributions?

- Computational Modeling : Use DFT to partition electronic (Hammett σ) and steric (Taft E) parameters. For example, the ethyl group’s +I effect may overshadow benzamido resonance effects .

- Isosteric Replacement : Synthesize analogs (e.g., replacing ethyl with cyclopropyl) to isolate steric contributions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.